N-(3-chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide

Description

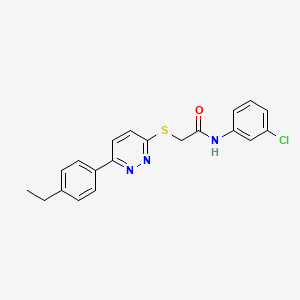

N-(3-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide is a thioacetamide derivative featuring a pyridazine core substituted with a 4-ethylphenyl group at position 6 and a thioether-linked acetamide moiety bearing a 3-chlorophenyl substituent.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS/c1-2-14-6-8-15(9-7-14)18-10-11-20(24-23-18)26-13-19(25)22-17-5-3-4-16(21)12-17/h3-12H,2,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZUMCBHLHFVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyridazine ring followed by the introduction of the 4-ethylphenyl group through thiolation reactions. The final product is obtained via nucleophilic substitution reactions involving an acetamide moiety .

This compound exhibits its biological activity primarily through interaction with specific molecular targets within the body. It is believed to modulate signal transduction pathways and inhibit certain enzymes, leading to various pharmacological effects. The exact pathways are still under investigation but are thought to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Binding : Potential binding to receptors that regulate cellular signaling.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with varying IC50 values depending on the cell line tested:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 20.5 |

| A549 | 18.0 |

These results indicate that this compound has promising potential as an anticancer agent .

Case Studies

- Study on MCF-7 Cells : In a study assessing the efficacy of various compounds on MCF-7 cells, this compound showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong antiproliferative effects .

- HeLa Cell Line Evaluation : Another study reported that this compound exhibited notable cytotoxicity against HeLa cells, with an IC50 value of approximately 20.5 µM, suggesting its potential as a therapeutic agent in cervical cancer treatment .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Binding Interactions of Selected Analogues

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide?

Answer:

A robust synthetic route involves three key steps:

- Substitution reaction : React 3-chloro-4-fluoronitrobenzene with a pyridazine derivative under alkaline conditions to introduce the thioether linkage .

- Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines, ensuring regioselectivity .

- Condensation : Employ condensing agents (e.g., EDCI or DCC) to couple the intermediate with cyanoacetic acid or a similar acetamide precursor .

Optimization Tip : Monitor reaction progress via TLC or HPLC to minimize side products.

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- X-ray crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) .

- Spectroscopy :

- Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) .

Basic: What safety protocols should be followed when handling this compound?

Answer:

- Storage : Store in airtight containers at –20°C to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential release of toxic gases (e.g., H₂S during thiol reactions) .

- Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .

Advanced: How do structural modifications (e.g., substituents on the pyridazine ring) affect bioactivity?

Answer:

- Electron-donating groups (e.g., –OCH₃) : Enhance solubility but may reduce receptor binding affinity due to steric hindrance .

- Electron-withdrawing groups (e.g., –CF₃) : Increase metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Thioether vs. sulfone : Replacing the sulfur atom with a sulfone group (–SO₂–) can alter kinase inhibition profiles .

Methodology : Use parallel synthesis to generate derivatives, followed by enzymatic assays (e.g., CK1 inhibition) and QSAR modeling .

Advanced: How to resolve contradictions in solubility versus activity data across studies?

Answer:

- Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoparticle formulations to enhance bioavailability without altering core structure .

- Activity validation : Replicate conflicting studies under standardized conditions (pH, temperature) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Computational analysis : Calculate logP and topological polar surface area (TPSA) to predict absorption discrepancies .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to CK1 or Orco channels, focusing on key residues (e.g., Lys38 in CK1) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electron transfer pathways .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Advanced: What mechanistic insights exist for its enzyme inhibition (e.g., CK1)?

Answer:

- Binding mode : The acetamide moiety forms hydrogen bonds with the kinase’s hinge region (e.g., Glu45 in CK1δ), while the 4-ethylphenyl group occupies a hydrophobic pocket .

- Allosteric modulation : The thioether linkage may induce conformational changes in the ATP-binding site, as shown in fluorescence quenching assays .

- Validation : Use CRISPR-edited CK1 knockout cell lines to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.